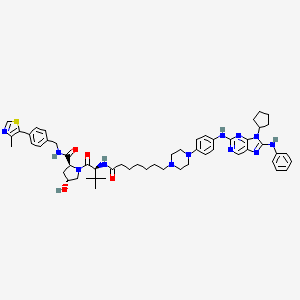
CCR5 antagonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCR5 antagonist 2 is a small-molecule compound that targets the chemokine receptor 5 (CCR5). This receptor is a member of the G-protein-coupled receptor family and is expressed on various immune cells, including T-lymphocytes, macrophages, and dendritic cells. CCR5 plays a crucial role in the immune response by mediating the migration of immune cells to sites of inflammation. It is also a co-receptor for HIV-1, making it a significant target for therapeutic intervention in HIV infection and other diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CCR5 antagonist 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of piperidine derivatives, which are reacted with various aromatic and aliphatic compounds under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires the optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control.
Análisis De Reacciones Químicas
Types of Reactions
CCR5 antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
CCR5 antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and selectivity of various chemical reactions.
Biology: Investigated for its role in modulating immune cell migration and function.
Medicine: Explored as a potential therapeutic agent for treating HIV infection, inflammatory diseases, and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CCR5.
Mecanismo De Acción
CCR5 antagonist 2 exerts its effects by binding to the CCR5 receptor on the surface of immune cells. This binding prevents the interaction of CCR5 with its natural ligands, such as CCL3, CCL4, and CCL5. By blocking this interaction, this compound inhibits the signaling pathways that mediate immune cell migration and activation. This mechanism is particularly relevant in the context of HIV infection, where this compound prevents the virus from entering and infecting host cells.
Comparación Con Compuestos Similares
Similar Compounds
Maraviroc: A well-known CCR5 antagonist used in the treatment of HIV infection.
Vicriviroc: Another CCR5 antagonist investigated for its potential therapeutic applications.
Aplaviroc: A CCR5 antagonist that has been studied for its antiviral properties.
Uniqueness
CCR5 antagonist 2 is unique in its specific binding affinity and selectivity for the CCR5 receptor. It may also exhibit different pharmacokinetic and pharmacodynamic properties compared to other CCR5 antagonists, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C32H45F2N5O2S |
|---|---|
Peso molecular |
601.8 g/mol |
Nombre IUPAC |
4,4-difluoro-N-[(1S)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-thiophen-3-ylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C32H45F2N5O2S/c1-20(2)31(41)37-13-9-29-28(18-37)35-21(3)39(29)26-16-24-4-5-25(17-26)38(24)14-8-27(23-10-15-42-19-23)36-30(40)22-6-11-32(33,34)12-7-22/h10,15,19-20,22,24-27H,4-9,11-14,16-18H2,1-3H3,(H,36,40)/t24-,25+,26?,27-/m0/s1 |
Clave InChI |
XADGEXPZZCPUIH-UEEAVMEZSA-N |
SMILES isomérico |
CC1=NC2=C(N1C3C[C@H]4CC[C@@H](C3)N4CC[C@@H](C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C(C)C |
SMILES canónico |
CC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399480.png)
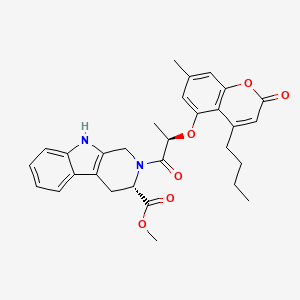
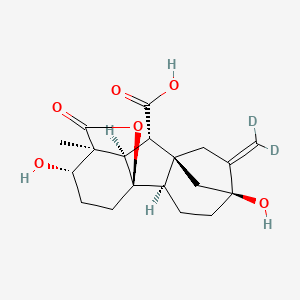

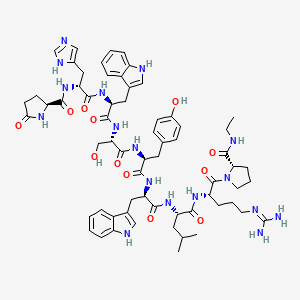
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399501.png)
![N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12399513.png)
![3-[(2R,5R)-4-bromo-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12399516.png)
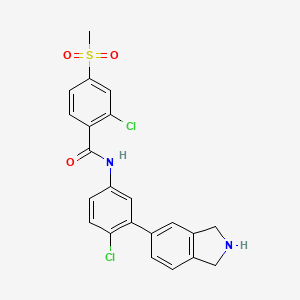
![(4R,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-2-oxo-5-[(2,2,2-trideuterioacetyl)amino]nonanoic acid](/img/structure/B12399522.png)

